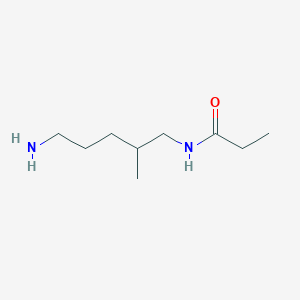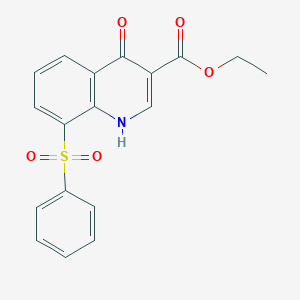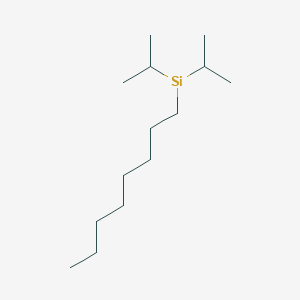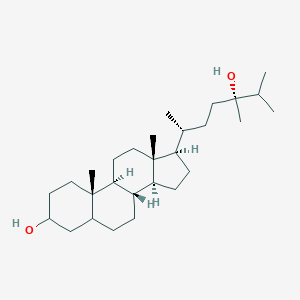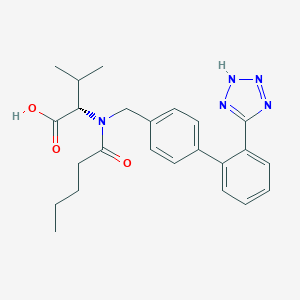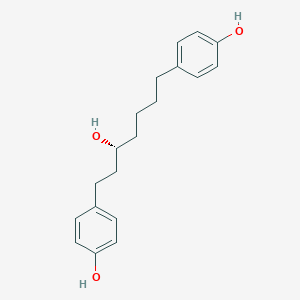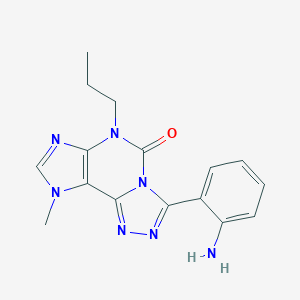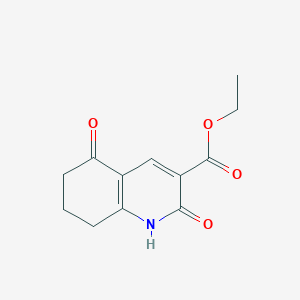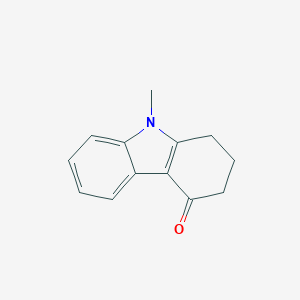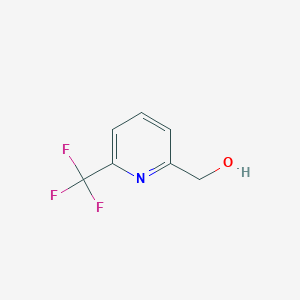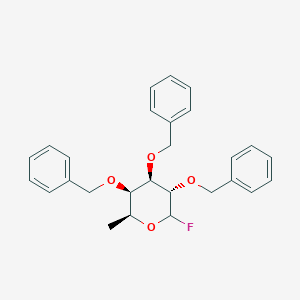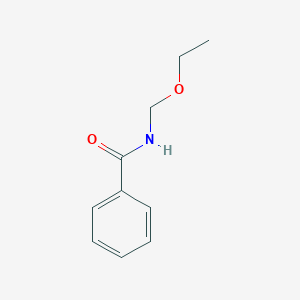
N-(Ethoxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxymethyl)benzamide, also known as EMB, is a chemical compound that has been widely used in scientific research due to its unique properties. EMB is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is a white crystalline solid that is soluble in water and other polar solvents. EMB has been used in various research studies to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-(Ethoxymethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. By inhibiting acetylcholinesterase, N-(Ethoxymethyl)benzamide may increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects.
Biochemische Und Physiologische Effekte
N-(Ethoxymethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of acetylcholine in the body, leading to increased muscle contraction and other effects. Additionally, N-(Ethoxymethyl)benzamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Ethoxymethyl)benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it has been shown to have unique properties that make it useful for various scientific research studies. However, N-(Ethoxymethyl)benzamide also has some limitations. It may have potential toxicity, and its effects on human health are not fully understood. Additionally, N-(Ethoxymethyl)benzamide may have limited solubility in some solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Ethoxymethyl)benzamide. One area of research could be to investigate the potential therapeutic uses of N-(Ethoxymethyl)benzamide. For example, it may have potential as a treatment for diseases such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, research could be conducted to investigate the potential toxicity of N-(Ethoxymethyl)benzamide and its effects on human health. Finally, further studies could be conducted to investigate the unique properties of N-(Ethoxymethyl)benzamide and its potential uses in various scientific research studies.
Synthesemethoden
N-(Ethoxymethyl)benzamide can be synthesized by reacting benzoyl chloride with ethoxymethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via an acylation reaction, where the benzoyl chloride reacts with the ethoxymethylamine to form the intermediate N-(ethoxymethyl)benzamide. The intermediate is then purified by recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxymethyl)benzamide has been used in various scientific research studies due to its unique properties. It has been used as a substrate for the enzyme β-galactosidase, which is commonly used as a reporter gene in molecular biology. N-(Ethoxymethyl)benzamide has also been used as a ligand in the synthesis of metal complexes for catalytic purposes. Additionally, N-(Ethoxymethyl)benzamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
126317-94-0 |
|---|---|
Produktname |
N-(Ethoxymethyl)benzamide |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(ethoxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-13-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
KYGSHGYQLMUFDO-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOCNC(=O)C1=CC=CC=C1 |
Synonyme |
Benzamide, N-(ethoxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



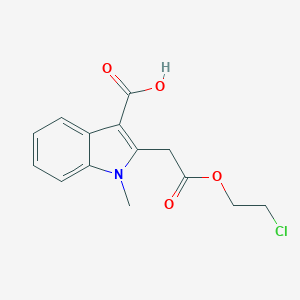

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
